molecular formula C14H16F3N3O3 B2547015 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1257551-72-6

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2547015
CAS No.: 1257551-72-6
M. Wt: 331.295
InChI Key: AHWVTZAPJQHFGY-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group, an oxoimidazolidinyl moiety, and a trifluoroethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate or carbodiimide under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Trifluoroethylacetamide Group: The final step involves the reaction of the intermediate with a trifluoroethylacetamide derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the trifluoroethylacetamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and lipophilicity, while the methoxyphenyl and oxoimidazolidinone moieties contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-23-11-4-2-10(3-5-11)20-7-6-19(13(20)22)8-12(21)18-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWVTZAPJQHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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